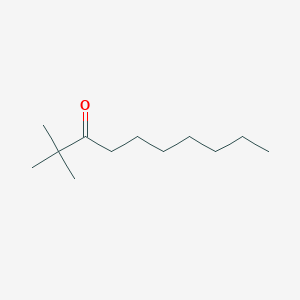
3-Decanone, 2,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Decanone, 2,2-dimethyl-: is an organic compound with the molecular formula C12H24O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is part of the larger family of ketones, which are widely used in various industrial and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Decanone, 2,2-dimethyl- can be achieved through several methods. One common approach involves the oxidation of secondary alcohols. For instance, 2,2-dimethyl-3-decanol can be oxidized using reagents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone) to yield 3-Decanone, 2,2-dimethyl-.
Industrial Production Methods: In an industrial setting, the production of 3-Decanone, 2,2-dimethyl- may involve the catalytic dehydrogenation of secondary alcohols. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often employed to facilitate this process under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 3-Decanone, 2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to secondary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The carbonyl group in 3-Decanone, 2,2-dimethyl- can participate in nucleophilic addition reactions, forming products like alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Grignard reagents (RMgX) in ether solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Alcohols, amines, or other substituted products.
Scientific Research Applications
Chemistry: 3-Decanone, 2,2-dimethyl- is used as a starting material in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving ketones. It helps in understanding the mechanisms of enzymes like ketoreductases and dehydrogenases.
Medicine: While not a direct therapeutic agent, 3-Decanone, 2,2-dimethyl- is used in the synthesis of medicinal compounds. It is a key intermediate in the production of drugs with anti-inflammatory and analgesic properties.
Industry: In the industrial sector, 3-Decanone, 2,2-dimethyl- is used as a solvent and as an intermediate in the manufacture of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Decanone, 2,2-dimethyl- primarily involves its reactivity as a ketone. The carbonyl group (C=O) is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, including nucleophilic addition and substitution.
Molecular Targets and Pathways:
Nucleophilic Addition: The carbonyl carbon is the primary target for nucleophiles, leading to the formation of alcohols or other substituted products.
Oxidation-Reduction Pathways: The compound can undergo redox reactions, where it is either oxidized to carboxylic acids or reduced to secondary alcohols.
Comparison with Similar Compounds
3-Decanone: A ketone with a similar structure but without the 2,2-dimethyl substitution.
2,2-Dimethyl-3-hexanone: A shorter-chain analog with similar chemical properties.
2,2-Dimethyl-3-octanone: Another analog with a different chain length.
Uniqueness: 3-Decanone, 2,2-dimethyl- is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. The presence of the 2,2-dimethyl groups increases steric hindrance around the carbonyl group, affecting its reactivity and making it a valuable compound in selective organic transformations.
Properties
CAS No. |
61759-36-2 |
|---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
2,2-dimethyldecan-3-one |
InChI |
InChI=1S/C12H24O/c1-5-6-7-8-9-10-11(13)12(2,3)4/h5-10H2,1-4H3 |
InChI Key |
VYQKBQPWMKITOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















